Sel-green: A Technical Guide to the Selective Fluorescent Probe for Selenol Detection
Sel-green: A Technical Guide to the Selective Fluorescent Probe for Selenol Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Sel-green, a highly selective fluorescent probe designed for the detection and quantification of selenols, particularly the amino acid selenocysteine (Sec). We will cover its core mechanism, performance characteristics, and detailed experimental protocols for its application in biological systems.
Introduction to Sel-green
Sel-green is a specialized fluorescent probe that enables the detection of selenol-containing molecules in complex biological environments.[1][2][3][4] It was the first probe developed to selectively recognize selenocysteine (Sec) and other selenols under physiological conditions (pH 7.4), offering a significant advantage over previous methods that were limited to low pH environments.[1] The probe exhibits a dramatic "turn-on" fluorescent response, with an emission increase of over 100-fold upon reaction with selenols. This high degree of selectivity allows it to discriminate selenols from a vast excess of other biological nucleophiles, most notably thiols like cysteine (Cys).
The development of Sel-green has provided a critical tool for investigating the roles of selenoproteins in cellular processes, such as redox regulation. It has been successfully used to quantify Sec content in the selenoenzyme thioredoxin reductase and to visualize endogenous Sec in live cells, such as HepG2 cells. Furthermore, Sel-green has been instrumental in demonstrating the correlation between the cytotoxicity of various selenocompounds and their metabolic conversion to selenols within the cell.
Mechanism of Action
The functionality of Sel-green is based on a nucleophilic aromatic substitution (SNAr) reaction. The probe itself is composed of a fluorophore (fluorescein-based) that is rendered non-fluorescent by a quenching group. This quenching group is also an excellent leaving group.
The key to the probe's selectivity lies in the chemical properties of the selenol group (-SeH). At a neutral physiological pH of ~7.4, the selenol group, which has a low pKa (around 5.2 for Sec), exists predominantly in its more nucleophilic deprotonated selenolate form (R-Se⁻). In contrast, the thiol group of cysteine (pKa ~8.3) remains largely protonated (R-SH) and is therefore a much weaker nucleophile.
The highly nucleophilic selenolate anion attacks the electron-deficient aromatic ring of the Sel-green probe, displacing the quenching group. This irreversible reaction liberates the fluorophore, causing a substantial increase in its fluorescence emission.
Caption: Reaction mechanism of Sel-green with a selenolate anion.
Quantitative Data and Performance
Sel-green's performance is characterized by its significant fluorescence enhancement and high selectivity. The following tables summarize its key properties based on available literature. Precise values are detailed in the primary publication (J. Am. Chem. Soc. 2015, 137, 2, 757–769).
Table 1: Spectroscopic Properties
| Property | Value | Notes |
| Excitation Wavelength (λex) | ~490 nm | Typical for fluorescein-based dyes. |
| Emission Wavelength (λem) | ~520 nm | Produces a green fluorescence signal. |
| Fluorescence Enhancement | >100-fold | Upon reaction with selenocysteine (Sec). |
| Quantum Yield (Φ) | Low (pre-reaction) to High (post-reaction) | Specific values are detailed in the primary literature. |
| Limit of Detection (LOD) | High Sensitivity (nM range) | A similar probe showed an LOD of ~47 nM. |
Table 2: Selectivity Profile
This table shows the relative fluorescence response of Sel-green to various biological analytes, demonstrating its high selectivity for selenocysteine.
| Analyte (at high concentration) | Relative Fluorescence Intensity |
| Selenocysteine (Sec) | ~100% |
| Cysteine (Cys) | Minimal / No significant interference |
| Glutathione (GSH) | Minimal / No significant interference |
| Other Amino Acids | No significant interference |
| Reactive Oxygen Species (ROS) | No significant interference |
Experimental Protocols
The following are detailed methodologies for the application of Sel-green in cell-based assays.
Protocol for Live Cell Imaging of Endogenous Selenols
This protocol is adapted from guidelines for using Sel-green to visualize endogenous selenocysteine in cultured cells (e.g., HepG2).
1. Materials and Reagents:
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Sel-green stock solution (e.g., 1-5 mM in DMSO). Store at -20°C, protected from light.
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Cultured cells (e.g., HepG2) grown on glass-bottom dishes or coverslips.
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Complete cell culture medium.
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Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), pH 7.4.
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Confocal fluorescence microscope with appropriate filter sets (Excitation: ~490 nm, Emission: ~520 nm).
2. Cell Preparation:
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Seed cells onto a suitable imaging dish or coverslip at a density that will result in 60-70% confluency at the time of the experiment.
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Incubate cells under standard conditions (e.g., 37°C, 5% CO₂) until they are well-adhered and in a healthy state.
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Before staining, gently wash the cells twice with warm PBS or HBSS to remove residual serum and media components.
3. Probe Loading and Staining:
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Prepare a fresh working solution of Sel-green by diluting the DMSO stock solution into warm PBS or serum-free medium to a final concentration of 5-10 µM.
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Remove the wash buffer from the cells and add the Sel-green working solution.
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Incubate the cells for 30-60 minutes at 37°C, protected from light.
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After incubation, wash the cells three times with warm PBS or HBSS to remove any unloaded probe.
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Add fresh, warm culture medium or PBS/HBSS to the cells for imaging.
4. Fluorescence Microscopy:
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Immediately transfer the cells to the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂.
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Locate the cells using brightfield or DIC optics.
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Excite the sample at ~490 nm and capture the emission signal centered around 520 nm.
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Optimize acquisition settings (e.g., laser power, exposure time, gain) to achieve a good signal-to-noise ratio while minimizing phototoxicity.
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Acquire images for analysis. For comparative studies, ensure all imaging parameters are kept consistent across all samples.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective selenol fluorescent probes: design, synthesis, structural determinants, and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assay of selenol species in biological samples by the fluorescent probe Sel-green - PubMed [pubmed.ncbi.nlm.nih.gov]
